molecular formula C13H8BrCl2NO B2970995 4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol CAS No. 1598429-04-9

4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol

货号: B2970995
CAS 编号: 1598429-04-9
分子量: 345.02
InChI 键: QLEALEXAWIYIOB-REZTVBANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

相似化合物的比较

4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties .

生物活性

4-Bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol, also known by its CAS number 1598429-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, structural properties, and reported pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H8BrCl2NO. Its structure features a phenolic group linked to an imine moiety, contributing to its biological activity. The compound can exist in different polymorphs, which may influence its properties and activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H8BrCl2NO
Molecular Weight345.01872 g/mol
CAS Number1598429-04-9
Dihedral AngleVariable (polymorph-dependent)

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromosalicylaldehyde and 3,4-dichloroaniline in ethanol. The reaction conditions include refluxing the mixture for several hours, followed by crystallization to obtain the final product in good yields.

Antimicrobial Properties

Preliminary studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, similar derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and disruption of mitochondrial function. The presence of bromine and chlorine substituents is believed to enhance its interaction with cellular targets.

Case Studies

  • Antibacterial Activity : A study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency.
  • Cytotoxicity Assays : Another research focused on evaluating the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response with significant cell death at higher concentrations.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis
CytotoxicityDose-dependent cell death

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3,4-dichloroaniline. Key steps include:

  • Solvent Selection: Use ethanol or methanol as polar protic solvents to facilitate imine formation .
  • Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the carbonyl group.
  • Purification: Recrystallization from ethanol or methanol yields pure crystals. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproducts .
  • Yield Optimization: Maintain stoichiometric equivalence (1:1 molar ratio) and reflux at 70–80°C for 4–6 hours.

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps and parameters include:

  • Data Collection: Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
  • Structure Solution: Employ SHELXS-97 for direct methods and SHELXL-97 for refinement .
  • Key Parameters:
    • Space Group: Monoclinic P21/nP2_1/n
    • Unit Cell Dimensions: a=12.2633(10)A˚,b=7.4805(6)A˚,c=14.5767(11)A˚,β=101.576(4)a = 12.2633(10) \, \text{Å}, \, b = 7.4805(6) \, \text{Å}, \, c = 14.5767(11) \, \text{Å}, \, \beta = 101.576(4)^\circ
    • R-Factors: R1=0.028R_1 = 0.028, wR2=0.073wR_2 = 0.073 (for F2>2σ(F2)F^2 > 2\sigma(F^2)) .
  • Validation: Check for intramolecular O–H⋯N hydrogen bonds (S(6) ring motif) and planarity (r.m.s. deviation = 0.053 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key features confirm its structure?

Methodological Answer:

  • FTIR: Identify the imine (C=N) stretch at ~1633 cm⁻¹ and phenolic O–H stretch at ~3470 cm⁻¹ .
  • NMR:
    • ¹H NMR: A singlet at δ ~8.3 ppm for the imine proton (CH=N) and downfield shifts for aromatic protons due to electron-withdrawing Br/Cl substituents.
    • ¹³C NMR: Resonance at ~160 ppm for the C=N group .
  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 368.05 (calc. for C14H9BrCl2NO\text{C}_{14}\text{H}_9\text{BrCl}_2\text{NO}) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and intramolecular interactions of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to balance accuracy and computational cost .
  • Key Analyses:
    • HOMO-LUMO Gaps: Calculate energy gaps to predict reactivity (e.g., ΔE ≈ 4.2 eV for charge-transfer interactions) .
    • Natural Bond Orbital (NBO): Investigate hyperconjugation (e.g., lone pair donation from O–H to σ*(C=N)) .
  • Validation: Compare optimized geometries (bond lengths, angles) with SC-XRD data to assess computational accuracy .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) play in the crystal packing, and how can these be analyzed using Hirshfeld surface analysis?

Methodological Answer:

  • Hirshfeld Surface Analysis:
    • Generate surfaces using CrystalExplorer to visualize intermolecular contacts (e.g., O–H⋯N, C–H⋯π) .
    • Fingerprint Plots: Quantify interaction contributions (e.g., H⋯Br/Cl contacts ≈ 12% of total interactions) .
  • Impact on Packing: Weak C–H⋯π interactions (3.8–4.2 Å) and inversion-related dimers stabilize the crystal lattice .

Q. How does the presence of bromine and chlorine substituents influence the compound’s reactivity and potential biological activity?

Methodological Answer:

  • Electronic Effects: Bromine (σₚ = 0.23) and chlorine (σₚ = 0.47) withdraw electron density, polarizing the imine bond and enhancing electrophilicity .
  • Biological Activity:
    • Molecular Docking: Use AutoDock Vina to simulate binding to SARS-CoV-2 Mpro (ΔG ≈ -6.3 kcal/mol) .
    • Halogen Bonding: Br/Cl atoms engage in X⋯O/N interactions with protein active sites, improving binding affinity .

Q. What challenges arise in refining the crystal structure when dealing with heavy atoms like bromine, and how are these addressed in data processing?

Methodological Answer:

  • Absorption Correction: Apply multi-scan methods (e.g., SADABS) to mitigate absorption effects from Br (μ = 3.92 mm⁻¹) .
  • Disorder Handling: Use PART instructions in SHELXL to model disordered Br/Cl atoms .
  • Data Quality: Ensure high redundancy (>4) and completeness (>98%) to reduce standard uncertainties in positional parameters .

Q. How can molecular docking simulations predict the interaction of this compound with biological targets such as SARS-CoV-2 proteins?

Methodological Answer:

  • Protocol:
    • Protein Preparation: Retrieve PDB structures (e.g., 6LU7 for Mpro) and remove water/co-crystallized ligands.
    • Ligand Preparation: Optimize geometry at the B3LYP/6-31G(d) level and assign partial charges .
    • Docking Parameters: Use a grid box (20×20×20 ų) centered on the active site and Lamarckian genetic algorithm for conformational sampling.
  • Validation: Compare docking poses with co-crystallized inhibitors (e.g., N3) and validate via RMSD (<2.0 Å) .

属性

IUPAC Name

4-bromo-2-[(3,4-dichlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEALEXAWIYIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Br)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。